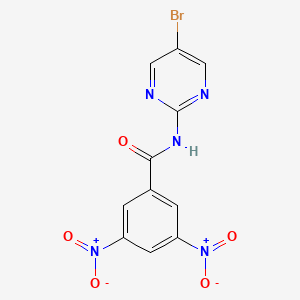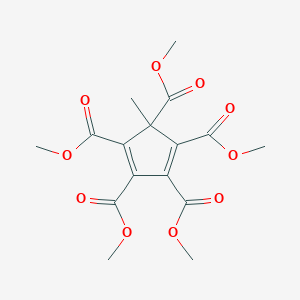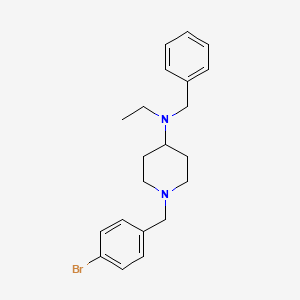![molecular formula C21H27BrN2O4 B10883863 4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Piperazine, a common structural motif, is found in various agrochemicals and pharmaceuticals due to its ability to modulate pharmacokinetic properties.
- In this article, we explore the synthesis, characterization, and potential applications of this compound.
4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol: is a novel compound with an intriguing structure. It features a phenol core substituted with a bromine atom, a piperazine ring, and a trimethoxybenzyl group.
Preparation Methods
- The compound is obtained via a three-step protocol:
Step 1: Synthesis of the bromophenylpiperazine intermediate.
Step 2: Introduction of the trimethoxybenzyl group.
Step 3: Formation of the final product.
- Reaction conditions, reagents, and yields are crucial aspects of the synthetic route.
Chemical Reactions Analysis
- Common reagents include N-bromosuccinimide (NBS) for bromination and reducing agents for reduction.
4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol: may undergo various reactions:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Assess its pharmacological properties (antibacterial, antiviral, etc.).
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets or pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds may include other piperazine derivatives or phenolic compounds.
4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol: stands out due to its unique combination of functional groups.
Remember that this compound is still an emerging area of research, and further investigations will uncover more about its properties and applications
Properties
Molecular Formula |
C21H27BrN2O4 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
4-bromo-2-[[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C21H27BrN2O4/c1-26-19-12-21(28-3)20(27-2)11-16(19)14-24-8-6-23(7-9-24)13-15-10-17(22)4-5-18(15)25/h4-5,10-12,25H,6-9,13-14H2,1-3H3 |
InChI Key |
JNRZTSOJVLYLFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)

methanone](/img/structure/B10883815.png)

![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
![3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10883832.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
![(3-Chlorophenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883883.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)

